4-Acetamido-3-chlorobenzoic acid
Overview
Description
4-Acetamido-3-chlorobenzoic acid is a chemical compound with the molecular formula C9H8ClNO3 . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of 4-Acetamido-3-chlorobenzoic acid involves various chemical reactions. The process may involve oxidation and reduction reactions for output byproducts to be easily mineralized .Molecular Structure Analysis
The molecular structure of 4-Acetamido-3-chlorobenzoic acid can be analyzed using density functional theory (DFT) at the B3LYP/6-311G level . This analysis helps in understanding the molecular geometries, electronic characteristics, and molecular electrostatic potential of the compound .Chemical Reactions Analysis
The chemical reactions involving 4-Acetamido-3-chlorobenzoic acid are complex and involve various steps . These reactions can occur at the benzylic position and can involve free radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Acetamido-3-chlorobenzoic acid include its molecular formula (C9H8ClNO3), average mass (213.618 Da), and monoisotopic mass (213.019272 Da) .Scientific Research Applications
Pharmacological Applications:
- Synthesis of oxadiazole derivatives with potential as α-glucosidase inhibitors, beneficial for diabetes management (Iftikhar et al., 2019).
Analytical Chemistry and Separation Techniques:
- Employed in the separation of nitro-acetamido-chlorobenzoic acid precursors using pH-zone-refining countercurrent chromatography (Ma et al., 1994).
- Utilized in studies for the simultaneous determination of various phytohormones in plant tissues (Fan et al., 2011).
Environmental Science and Degradation Studies:
- Investigated in the study of degradation of chlorobenzoic acids by ultraviolet irradiation (Crosby & Leitis, 1969).
- Research on the biodegradation pathways of chlorobenzoate by Rhodococcus opacus strains (Solyanikova et al., 2019).
Organic Chemistry and Synthesis:
- Involvement in the synthesis of diverse organic compounds, such as triazole derivatives with potential anti-inflammatory properties (Turan-Zitouni et al., 2007).
- Utilization in the synthesis of oxadiazole derivatives for anti-inflammatory applications (Ilango et al., 2009).
Metabolic and Biochemical Studies:
- Examined in the metabolism of acetamidothiazoles in rats (Chatfield & Hunter, 1973).
- Studied in relation to the degradation of 3-amino-1,2,3-benzotriazin-4-one and related compounds (Gibson & Green, 1965).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-acetamido-3-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQGFRPIFLLJKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350493 | |
Record name | 4-acetamido-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-3-chlorobenzoic acid | |
CAS RN |
74114-62-8 | |
Record name | 4-acetamido-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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